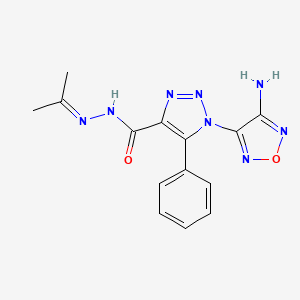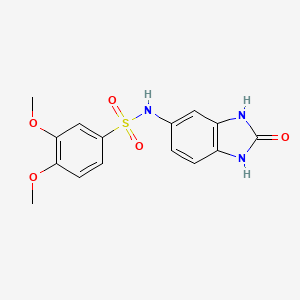![molecular formula C17H18F2N2OS B5785095 N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative, and its unique chemical structure has made it a valuable tool for investigating a wide range of biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea is not fully understood, but it is thought to act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). By neutralizing these harmful molecules, this compound may be able to protect cells and tissues from damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit nitric oxide production, and modulate inflammation. These effects may be beneficial in a variety of disease states, including neurodegenerative diseases, cardiovascular disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea in lab experiments is its ability to scavenge ROS and RNS without interfering with other cellular processes. This makes it a valuable tool for investigating the role of oxidative stress and inflammation in disease states. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea. One area of interest is the development of new therapeutic agents based on the antioxidant and anti-inflammatory properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of disease states. Finally, the development of new synthesis methods and purification techniques for this compound may help to make this compound more widely available for research purposes.
Métodos De Síntesis
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)-5-methylphenylamine with 4-methylbenzyl isothiocyanate. This reaction results in the formation of this compound, which can be purified using standard techniques such as recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea has been used in a variety of scientific research applications, including studies of oxidative stress, nitric oxide signaling, and inflammation. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS/c1-11-3-6-13(7-4-11)10-20-17(23)21-14-9-12(2)5-8-15(14)22-16(18)19/h3-9,16H,10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQRLBXGBHUWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=C(C=CC(=C2)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)


![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)